

Technical Support Center: Optimizing Pyraoxystrobin Efficacy Through Fungicide Mixtures

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Compound of Interest

Compound Name: *Pyraoxystrobin*

Cat. No.: *B1461943*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on enhancing the efficacy of **pyraoxystrobin** by mixing it with other fungicides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for mixing **pyraoxystrobin** with other fungicides?

A1: Mixing **pyraoxystrobin**, a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), with fungicides from different FRAC groups is a key strategy for several reasons:

- **Resistance Management:** The single-site mode of action of **pyraoxystrobin** makes it prone to resistance development in fungal populations. Tank-mixing with a fungicide that has a different mode of action helps to delay the emergence of resistant strains.
- **Broadened Spectrum of Control:** Combining **pyraoxystrobin** with another fungicide can provide control over a wider range of fungal pathogens than either product used alone.
- **Synergistic Effects:** In some cases, the combination of two fungicides can result in a greater-than-additive effect, known as synergy, leading to enhanced disease control.

Q2: Which fungicide classes are common mixing partners for **pyraoxystrobin**?

A2: **Pyraoxystrobin** is commonly mixed with fungicides from various classes, including:

- Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7): Such as fluxapyroxad and boscalid.
- Demethylation Inhibitors (DMIs - FRAC Group 3): Including tebuconazole and difenoconazole.
- Multi-site Inhibitors (FRAC Group M): Such as chlorothalonil and mancozeb.

Q3: What is the mode of action of **pyraoxystrobin**?

A3: **Pyraoxystrobin** inhibits mitochondrial respiration in fungi by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disruption of energy production ultimately leads to fungal cell death.

Q4: Are there any known issues with tank-mixing **pyraoxystrobin**?

A4: Yes, potential issues include:

- Physical Incompatibility: The products in the tank mix may not stay uniformly mixed, leading to separation, clumping, or the formation of precipitates. This can clog spray nozzles and result in uneven application.
- Chemical Incompatibility: The active ingredients may react with each other, leading to a reduction in the efficacy of one or both fungicides.
- Phytotoxicity: The fungicide mixture may cause injury to the host plant, such as leaf burn or stunting of growth.

It is crucial to always perform a jar test for physical compatibility before tank-mixing on a large scale.

Troubleshooting Guide

Issue 1: Reduced efficacy of the **pyraoxystrobin** mixture compared to expected results.

- Possible Cause: Chemical incompatibility between the mixing partners.
 - Solution: Review the product labels of all components in the tank mix for any known incompatibilities. Some labels may explicitly advise against mixing with certain other products.
- Possible Cause: Improper mixing order.
 - Solution: Follow the recommended mixing order, which is generally to add products to the tank in the following sequence: 1) Water-soluble bags, 2) Wettable powders and water-dispersible granules, 3) Suspension concentrates (flowables), 4) Emulsifiable concentrates, 5) Solutions, and 6) Adjuvants. Ensure the tank is at least half-full with water and that there is good agitation before adding products.[\[1\]](#)
- Possible Cause: Fungal resistance to one or both active ingredients.
 - Solution: If resistance is suspected, it is important to test the fungal population for sensitivity to the fungicides being used. Rotate to a fungicide mixture with different modes of action.

Issue 2: The tank mix appears cloudy, forms precipitates, or separates into layers.

- Possible Cause: Physical incompatibility of the formulations.
 - Solution: Always conduct a jar test before preparing a large batch. A jar test involves mixing the components in a small, clear container in the same proportions as they will be in the spray tank to observe for any signs of incompatibility.[\[2\]](#)
- Possible Cause: Poor water quality (e.g., high pH, hard water).
 - Solution: Use a water conditioning agent or a buffer to adjust the pH of the water to the optimal range for the fungicides being used, which is typically between 5 and 7.

Issue 3: Signs of phytotoxicity on the treated plants (e.g., leaf spotting, burning, or stunting).

- Possible Cause: The fungicide mixture is phytotoxic to the specific plant species or variety.

- Solution: Always test the mixture on a small area of the plants before treating the entire crop. Observe for any signs of damage for a few days before proceeding.
- Possible Cause: Application under unfavorable environmental conditions (e.g., high temperatures, high humidity).
 - Solution: Avoid spraying during the hottest part of the day or when conditions for slow drying exist, as this can increase the risk of phytotoxicity.

Quantitative Data on Pyraoxystrobin Mixtures

The following tables summarize the efficacy of **pyraoxystrobin** in combination with other fungicides against various plant pathogens.

Table 1: Efficacy of Fluxapyroxad + Pyraclostrobin Premix against Powdery Mildew in Mango[3]
[4]

Treatment	Application Rate (ml/L)	Disease Index on Leaves (%)	Disease Index on Inflorescence (%)	Disease Index on Fruits (%)	Yield (t/ha)
Fluxapyroxad + Pyraclostrobin	1.0	22.45	20.30	21.05	-
Fluxapyroxad + Pyraclostrobin	1.5	21.00	18.50	19.25	-
Fluxapyroxad + Pyraclostrobin	2.0	18.00	16.60	17.08	30.60
Pyraclostrobin alone	5.0	19.98	19.40	18.90	-
Fluxapyroxad alone	3.0	19.35	17.20	18.15	-
Untreated Control	-	54.73	52.80	53.33	15.00

Table 2: Efficacy of Pyraclostrobin Tank Mixes against Pepper Anthracnose

Treatment	Efficacy Range (%)	Reference
Pyraclostrobin + Tebuconazole	69.87 - 78.36	[5]
Pyraclostrobin + Fludioxonil	69.87 - 78.36	[5]

Experimental Protocols

1. Protocol for In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is used to determine the inhibitory effect of fungicides on the mycelial growth of a fungus.

Materials:

- Pure culture of the target fungus
- Potato Dextrose Agar (PDA) medium
- Fungicides to be tested (technical grade or formulated product)
- Sterile petri dishes, flasks, and pipettes
- Incubator

Procedure:

- Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
- Allow the PDA to cool to approximately 45-50°C.
- Prepare stock solutions of the test fungicides in a suitable solvent (e.g., sterile distilled water, acetone, or DMSO).
- Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations. For the control, add the same volume of solvent without the fungicide.
- Pour the amended PDA into sterile petri dishes and allow them to solidify.
- From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
- Place the mycelial disc in the center of each PDA plate (both treated and control).
- Incubate the plates at the optimal temperature for the growth of the fungus.

- Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
- Calculate the percentage inhibition of mycelial growth using the following formula:
Percentage Inhibition = $((C - T) / C) * 100$ Where:
 - C = Average diameter of the fungal colony in the control plate
 - T = Average diameter of the fungal colony in the treated plate

2. Protocol for Determining Fungicide Synergy (Colby's Method)

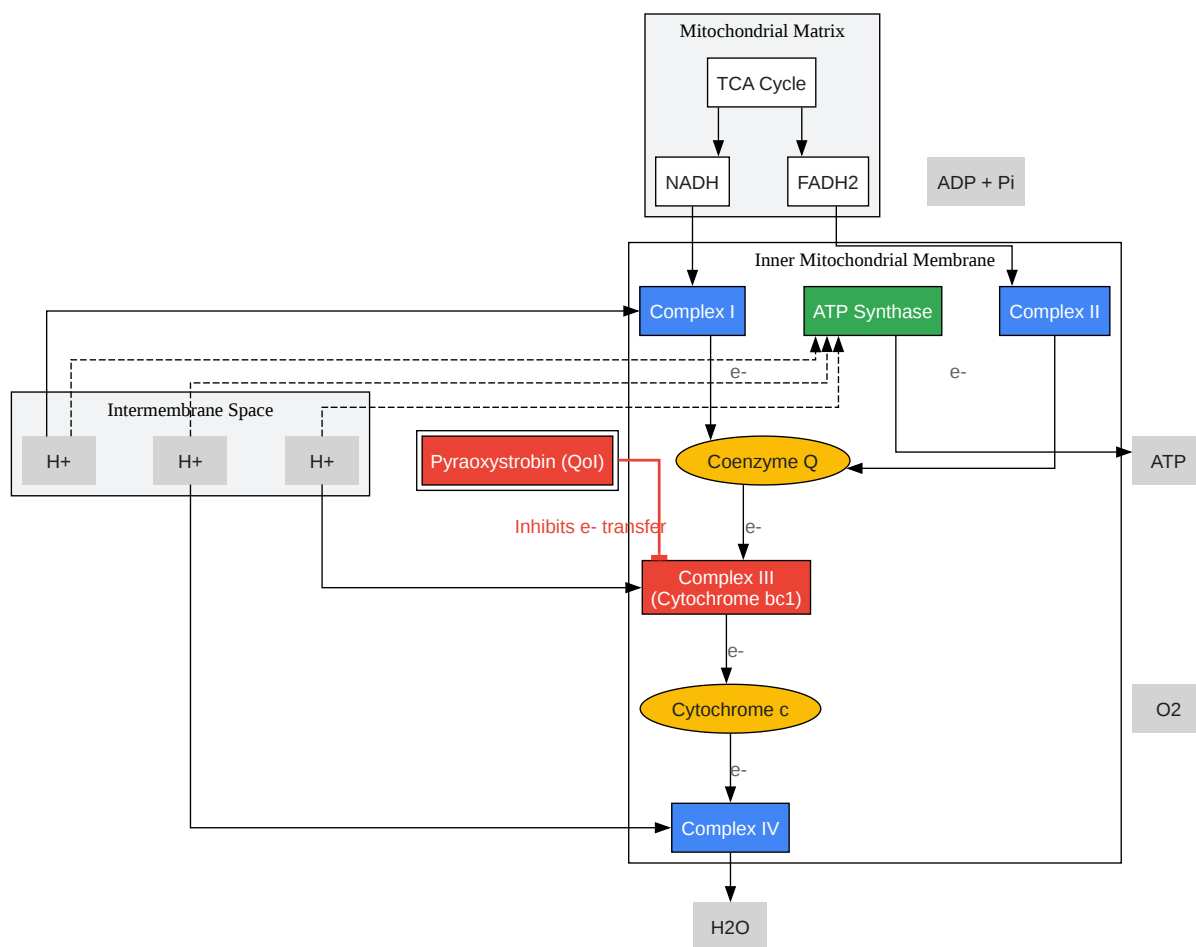
This method is used to determine if the effect of a fungicide mixture is synergistic, additive, or antagonistic.^[6]

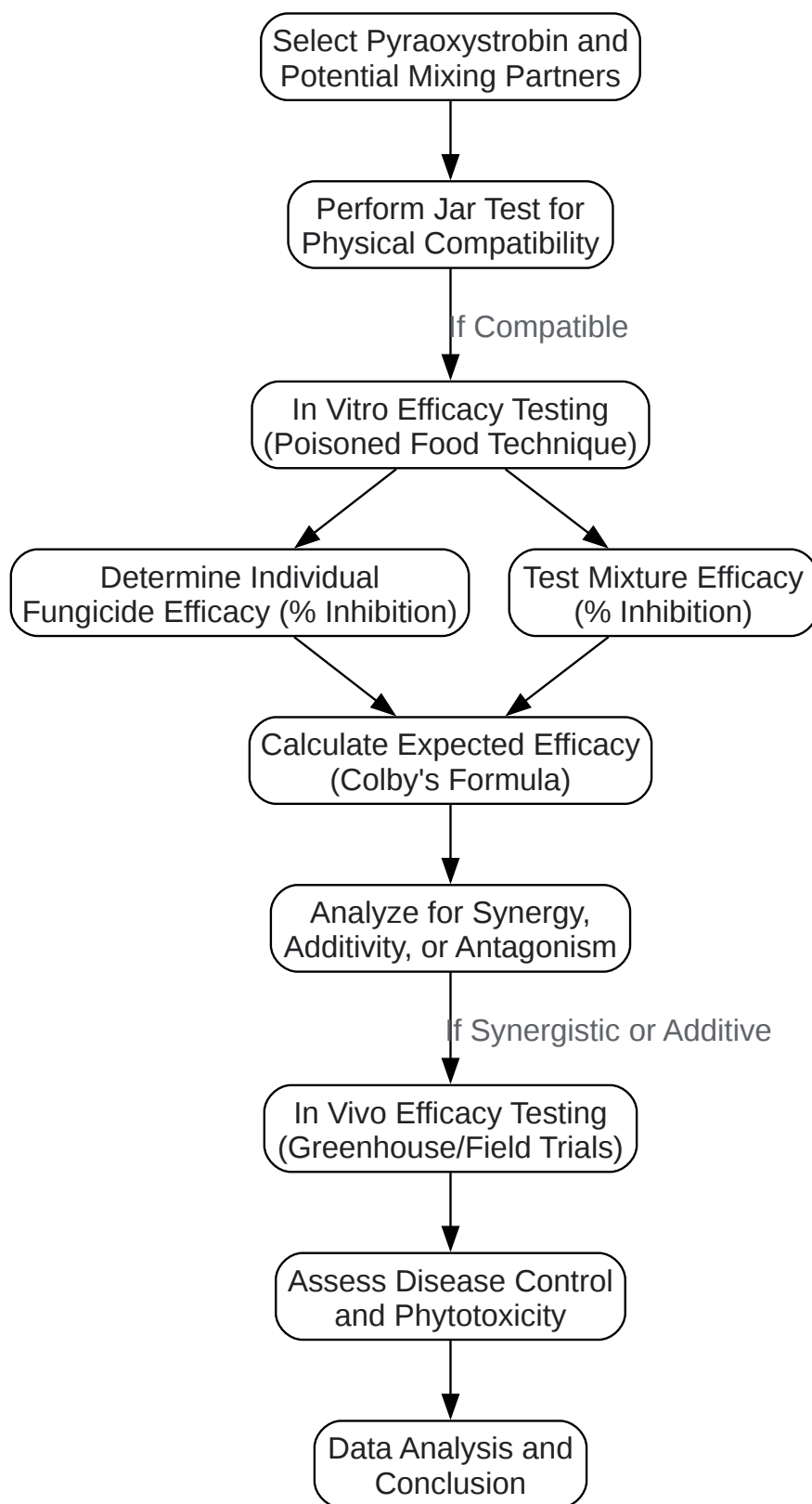
Procedure:

- Conduct an in vitro or in vivo experiment as described above to determine the percentage of disease control for each fungicide individually (X and Y) and for the mixture (X+Y).
- Calculate the expected efficacy (E) of the mixture using Colby's formula: $E = X + Y - (XY / 100)$ ^[6] Where:
 - X = Percent inhibition by fungicide A
 - Y = Percent inhibition by fungicide B
- Compare the observed efficacy of the mixture with the expected efficacy (E).
 - If the observed efficacy is greater than E, the interaction is synergistic.
 - If the observed efficacy is equal to E, the interaction is additive.
 - If the observed efficacy is less than E, the interaction is antagonistic.

Visualizations

Diagram 1: Mitochondrial Electron Transport Chain and the Site of Action of **Pyraoxystrobin**





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